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Compound of Interest

Compound Name: 3-Ethyl-3-pentanol

Cat. No.: B146929 Get Quote

Introduction

3-Ethyl-3-pentanol (CAS No: 597-49-9), also known as triethylcarbinol, is a tertiary heptyl

alcohol with significant applications in chemical synthesis and as a solvent. A thorough

understanding of its spectroscopic properties is fundamental for its identification,

characterization, and quality control in research and industrial settings. This technical guide

provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 3-ethyl-3-pentanol, complete with experimental protocols

and visual representations of spectroscopic principles.

Data Presentation
The spectroscopic data for 3-ethyl-3-pentanol is summarized in the following tables, providing

a clear and concise reference for researchers and scientists.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-
Ethyl-3-pentanol
Due to the symmetrical nature of 3-ethyl-3-pentanol, ((CH₃CH₂)₃COH), the three ethyl groups

are chemically equivalent. This results in a simplified ¹H NMR spectrum.
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Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ (Methyl) ~ 0.9 Triplet (t) 9H

-CH₂- (Methylene) ~ 1.5 Quartet (q) 6H

-OH (Hydroxyl) Variable (typically 1-3) Singlet (s, broad) 1H

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent,

and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-
Ethyl-3-pentanol
The proton-decoupled ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ (Methyl) ~ 8

-CH₂- (Methylene) ~ 33

C-OH (Quaternary Carbon) ~ 75

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethyl-3-
pentanol
The following characteristic absorption bands are observed in the IR spectrum of 3-ethyl-3-
pentanol.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b146929?utm_src=pdf-body
https://www.benchchem.com/product/b146929?utm_src=pdf-body
https://www.benchchem.com/product/b146929?utm_src=pdf-body
https://www.benchchem.com/product/b146929?utm_src=pdf-body
https://www.benchchem.com/product/b146929?utm_src=pdf-body
https://www.benchchem.com/product/b146929?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_597-49-9_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 3400 (broad) O-H stretch Alcohol (-OH)

2965, 2878 C-H stretch Alkane (-CH₃, -CH₂-)

1460 C-H bend Alkane (-CH₂-)

1380 C-H bend Alkane (-CH₃)

~ 1150 C-O stretch Tertiary Alcohol (C-OH)

Table 4: Mass Spectrometry (MS) Data for 3-Ethyl-3-
pentanol
The mass spectrum is characterized by the molecular ion and prominent fragment ions

resulting from alpha-cleavage.[2]

m/z Relative Intensity Proposed Fragment

116 Low [M]⁺, Molecular Ion

87 High [M - CH₂CH₃]⁺

59 Base Peak
[M - CH₂CH₃ - C₂H₄]⁺ or

[(CH₃CH₂)₂COH]⁺

43 Moderate [C₃H₇]⁺

29 High [CH₂CH₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 3-ethyl-3-pentanol.

Materials:
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3-Ethyl-3-pentanol (high purity)

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

For ¹H NMR, accurately weigh approximately 10-20 mg of 3-ethyl-3-pentanol and

dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6 mL of CDCl₃ is

recommended.

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

Sample Transfer:

Using a pipette, transfer the solution into a 5 mm NMR tube.

Ensure the liquid height in the tube is approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:
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Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of

scans to achieve a good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 3-ethyl-3-pentanol.

Materials:

3-Ethyl-3-pentanol

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or acetone for cleaning

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol

or acetone.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Application:

Place a single drop of 3-ethyl-3-pentanol directly onto the center of the ATR crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
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Cleaning:

After the measurement, thoroughly clean the ATR crystal with a solvent-dampened tissue.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of 3-
ethyl-3-pentanol.

Materials:

3-Ethyl-3-pentanol

Gas chromatograph-mass spectrometer (GC-MS) system

Microsyringe

Procedure:

Sample Introduction:

A dilute solution of 3-ethyl-3-pentanol in a volatile solvent (e.g., dichloromethane or ether)

is prepared.

Using a microsyringe, a small volume (typically 1 µL) of the solution is injected into the GC

inlet. The GC will separate the analyte from the solvent and introduce it into the mass

spectrometer.

Ionization:

In the ion source, the vaporized 3-ethyl-3-pentanol molecules are bombarded with a

beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and

fragment.

Mass Analysis:

The resulting positively charged ions are accelerated and separated by the mass analyzer

(e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
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Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Mandatory Visualization
The following diagrams illustrate key concepts related to the spectroscopic analysis of 3-ethyl-
3-pentanol.

Spectroscopic Analysis Workflow for 3-Ethyl-3-pentanol
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Caption: Workflow of spectroscopic analysis for 3-ethyl-3-pentanol.
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Primary Fragmentation Pathway of 3-Ethyl-3-pentanol in EI-MS
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m/z = 116

[(CH₃CH₂)₂C=OH]⁺
(Fragment Ion)

m/z = 87

α-Cleavage

- •CH₂CH₃

(Loss of Ethyl Radical)
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Caption: Alpha-cleavage fragmentation of 3-ethyl-3-pentanol in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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